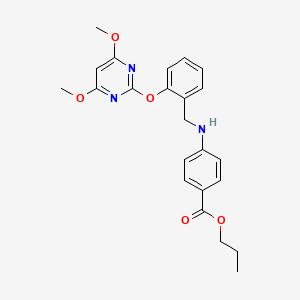

Pyribambenz-propyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyribambenz-propyl is a novel and broad-spectrum herbicide. It was developed for use in oilseed crops by the Shanghai Institute of Organic Chemistry and the Zhejiang Institute of Chemical Industry in China . This compound is known for its effectiveness in eradicating a wide range of monocotyledonous and dicotyledonous weeds, making it a valuable tool in agricultural weed management .

Métodos De Preparación

The synthesis of propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate involves several key steps. The microsynthetic method starts with 4,6-dimethoxy-2-pyrimidine, propyl (4-benzylamino) benzoate, and phenol . The reaction conditions include purification by preparative high-performance liquid chromatography (HPLC), resulting in a yield of 53% . The chemical structure is characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet (UV) spectroscopy .

Análisis De Reacciones Químicas

Degradation Pathways

Pyribambenz-propyl undergoes various chemical transformations, particularly in soil under anaerobic conditions. Key reactions include:

-

De-esterification : This process involves the cleavage of ester bonds, leading to the formation of free acids and alcohols.

-

Hydrolysis : Water molecules interact with the compound, resulting in the breakdown of chemical bonds and the formation of different metabolites.

-

Acylation and CN Cleavage : These reactions contribute to the modification of the compound's structure, affecting its biological activity.

Metabolite Formation

Research indicates that this compound can form several metabolites during its degradation. A study using ring-specific 14C labeling identified five radioactive intermediates (M1-M5) formed through various reactions:

-

M1 and M2 : Detected from all labeling positions, indicating broad metabolic pathways.

-

M3 and M4 : Specific to pyrimidinyl and benzyl labeling, highlighting selective degradation pathways.

-

M5 : Identified only from pyrimidinyl labeling, suggesting unique structural vulnerabilities.

These metabolites exhibit different persistence levels depending on soil type and environmental conditions, influencing the herbicide's effectiveness and ecological impact .

Kinetics of Degradation

The degradation of this compound follows first-order kinetics with varying half-lives based on soil composition:

-

Loamy Soil : Approximately 38.7 days

-

Saline Soil : Approximately 50.2 days

-

Clayey Soil : Approximately 70.7 days

These findings indicate that soil properties significantly influence the degradation rate and persistence of this compound in agricultural environments .

Persistence in Soil

This compound has been shown to be persistent in soils, with studies indicating that a significant percentage remains bound to soil particles over time. For instance, after 100 days in anaerobic conditions, about 82-98% of 14C remained in the soil as bound residues .

Phytotoxicity

While effective against target weeds, this compound can exhibit phytotoxicity towards rotational crops. This raises concerns about its long-term environmental impact and necessitates careful management practices to mitigate potential negative effects on non-target species .

Comparative Analysis with Other Herbicides

This compound shares structural similarities with several other herbicides, each exhibiting different mechanisms of action:

| Compound Name | Chemical Structure | Mechanism of Action |

|---|---|---|

| Pyridate | C18H18N2O4 | Inhibits photosynthesis |

| Triclopyr | C18H15ClN2O3 | Auxin mimic; disrupts plant growth |

| Clopyralid | C17H18ClN3O2 | Inhibits auxin transport |

This compound is unique due to its specific targeting of acetolactate synthase (ALS), differentiating it from other herbicides that may affect different biochemical pathways .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Pyribambenz-propyl is classified as a pyrimidinyloxybenzoic herbicide, primarily targeting the acetolactate synthase (ALS) enzyme pathway. This pathway is crucial for the synthesis of branched-chain amino acids, which are essential for plant growth. The herbicide's effectiveness against both monocotyledonous and dicotyledonous weeds makes it a valuable tool in crop protection strategies .

Soil Behavior and Persistence

Research has indicated that this compound exhibits significant persistence in various soil types, which can affect its environmental impact and efficacy. Studies using ring-specific carbon-14 labeling have demonstrated that the herbicide undergoes anoxic degradation in soils, with half-lives ranging from approximately 38.7 to 70.7 days depending on soil composition . The majority of the compound remains in the soil rather than being mineralized or leached into water systems, highlighting the need for careful management practices when applying this herbicide .

Table 1: Half-Lives of this compound in Different Soil Types

| Soil Type | Half-Life (days) |

|---|---|

| Loamy | 38.7 |

| Saline | 50.2 |

| Clayey | 70.7 |

Phytotoxicity and Plant Growth Enhancement

This compound has been shown to have varying effects on different plant species. In controlled studies with Brassica species, it was found that low concentrations (100 mg/L) could enhance photosynthesis and chlorophyll fluorescence while promoting overall plant growth . In contrast, higher concentrations resulted in reduced photosynthetic activity and potential phytotoxic effects.

Case Study: Effects on Brassica Species

- Objective : To assess the impact of this compound on photosynthesis and growth.

- Findings :

- At 100 mg/L, plants exhibited enhanced photosynthetic rates.

- Higher concentrations (500 mg/L) showed initial inhibition but recovery over time.

- B. rapa was identified as the most sensitive species to the herbicide.

Metabolite Profiling

The metabolism of this compound has been extensively studied to understand its degradation pathways. Using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers identified several metabolites formed during degradation processes, including hydrolysis and demethylation products . Such profiling is essential for assessing the herbicide's environmental fate and potential toxicity to non-target organisms.

Table 2: Identified Metabolites of this compound

| Metabolite | Formation Process |

|---|---|

| M1 | De-estering |

| M2 | Hydrolysis |

| M3 | Acylation |

| M4 | Demethylation from M3 |

| M5 | Specific to pyrimidinyl label |

Mecanismo De Acción

The mechanism of action of propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate involves the inhibition of acetolactate synthase (ALS) . ALS is a key enzyme in the biosynthesis of branched-chain amino acids, which are essential for plant growth . By inhibiting ALS, the compound disrupts the production of these amino acids, leading to the death of the targeted weeds . This selective inhibition ensures that the herbicide effectively controls weeds without causing significant damage to the crops .

Comparación Con Compuestos Similares

Pyribambenz-propyl is unique due to its broad-spectrum herbicidal activity and low toxicity . Similar compounds include other ALS inhibitors such as imazapyr, imazapic, and imazethapyr . propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate stands out due to its effectiveness in controlling a wide range of weeds and its environmental safety .

Propiedades

Fórmula molecular |

C23H25N3O5 |

|---|---|

Peso molecular |

423.5 g/mol |

Nombre IUPAC |

propyl 4-[[2-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]methylamino]benzoate |

InChI |

InChI=1S/C23H25N3O5/c1-4-13-30-22(27)16-9-11-18(12-10-16)24-15-17-7-5-6-8-19(17)31-23-25-20(28-2)14-21(26-23)29-3/h5-12,14,24H,4,13,15H2,1-3H3 |

Clave InChI |

ZHYPDEKPSXOZKN-UHFFFAOYSA-N |

SMILES canónico |

CCCOC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2OC3=NC(=CC(=N3)OC)OC |

Sinónimos |

propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate pyribambenz propyl ZJ 0273 ZJ-0273 ZJ0273 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.